An In-depth Technical Guide to the Chemical and Physical Properties of Nirvanol Glucuronide
An In-depth Technical Guide to the Chemical and Physical Properties of Nirvanol Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Nirvanol glucuronide, a significant metabolite of the anticonvulsant drug Nirvanol (also known as ethylphenylhydantoin).[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental logic and methodologies that underpin our understanding of this compound.
Introduction: The Significance of Nirvanol Glucuronide in Drug Metabolism
Nirvanol, a metabolite of the anticonvulsant mephenytoin, possesses its own anticonvulsant properties.[1][3] The metabolic fate of Nirvanol is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. Glucuronidation represents a major pathway in the phase II metabolism of many xenobiotics, including Nirvanol, rendering them more water-soluble and facilitating their excretion from the body.[4][5][6] Nirvanol glucuronide is a key product of this process, and its characterization is essential for a complete toxicological and pharmacological assessment of its parent compound. In dogs, the major urinary metabolite of Nirvanol has been identified as 5-ethyl-5-phenylhydantoin N-glucuronide.[7]
Chemical and Physical Properties
While specific experimental data for Nirvanol glucuronide is not extensively available in public literature, we can deduce its core properties based on the known characteristics of Nirvanol and the general principles of glucuronidation chemistry.
Chemical Structure and Nomenclature
Nirvanol:
-
IUPAC Name: 5-Ethyl-5-phenylimidazolidine-2,4-dione[2]
Nirvanol Glucuronide (N-glucuronide):
-
Systematic Name: 1-deoxy-1-[(5S)-5-ethyl-5-phenylhydantoin-3-yl] beta-D-glucopyranuronic acid[7]
-
Molecular Formula: C₁₇H₂₀N₂O₈
-
Molecular Weight: 380.35 g/mol (Calculated by adding the mass of a glucuronic acid moiety, C₆H₈O₆, to Nirvanol and subtracting the mass of H₂O from the condensation reaction).
Diagram: Chemical Structure of Nirvanol and its N-glucuronide
Caption: Metabolic conversion of Nirvanol to Nirvanol N-glucuronide.
Physicochemical Properties
The addition of the highly polar glucuronic acid moiety dramatically alters the physicochemical properties of the parent drug.
| Property | Nirvanol | Nirvanol Glucuronide (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 204.22[2][8] | 380.35 | Addition of glucuronic acid moiety. |
| Solubility | Sparingly soluble in water | Highly water-soluble | The numerous hydroxyl groups and the carboxylic acid of the glucuronic acid moiety significantly increase hydrophilicity and aqueous solubility.[4][5] |
| LogP | 1.5[8] | Significantly lower than 1.5 | Increased polarity leads to a more hydrophilic character. |
| Melting Point (°C) | Not available | Likely higher than Nirvanol | Increased molecular weight and potential for hydrogen bonding could lead to a higher melting point. |
| Acidity (pKa) | Not available | The carboxylic acid of the glucuronic acid moiety will have a pKa around 3.2. | The carboxylic acid group is a key feature of glucuronides. |
The Glucuronidation Pathway of Nirvanol
Glucuronidation is a critical phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5][6] This enzymatic reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to an acceptor group on the substrate. In the case of Nirvanol, this occurs at one of the nitrogen atoms in the hydantoin ring to form an N-glucuronide.[7] UGT1A4 and UGT2B10 are key enzymes responsible for N-glucuronidation reactions in humans.[9][10]
Diagram: The UGT-Mediated Glucuronidation of Nirvanol
Caption: Enzymatic formation of Nirvanol glucuronide.
Experimental Protocols
The following sections outline detailed, yet generalized, methodologies for the synthesis, purification, and characterization of Nirvanol glucuronide. These protocols are based on established procedures for similar compounds.[9][11]
Synthesis of Nirvanol Glucuronide
The chemical synthesis of glucuronides can be challenging. A common approach involves the Koenigs-Knorr reaction or variations thereof, followed by deprotection steps.
Objective: To chemically synthesize Nirvanol glucuronide for use as an analytical standard.
Materials:
-
Nirvanol
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) oxide or a similar promoter
-
Anhydrous quinoline or other suitable solvent
-
Sodium methoxide in methanol
-
Lithium hydroxide or sodium hydroxide
-
Solvents for reaction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
Procedure:
-
Glycosylation: a. Dissolve Nirvanol and acetobromo-α-D-glucuronic acid methyl ester in anhydrous quinoline. b. Add silver(I) oxide portion-wise with stirring at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. d. Quench the reaction with an appropriate reagent and filter to remove solids. e. Extract the product into an organic solvent and wash with dilute acid, bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (Deacetylation and Saponification): a. Dissolve the crude product from the glycosylation step in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor by TLC for the removal of the acetyl groups. c. Once deacetylation is complete, add a solution of lithium hydroxide or sodium hydroxide in water. d. Stir the reaction mixture at room temperature until the methyl ester is hydrolyzed. e. Neutralize the reaction mixture with a dilute acid. f. Concentrate the solution under reduced pressure.
Purification of Nirvanol Glucuronide
Objective: To isolate and purify the synthesized Nirvanol glucuronide.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a preparative C18 column
-
UV detector
Procedure:
-
Dissolve the crude Nirvanol glucuronide in the mobile phase starting condition (e.g., water with 0.1% formic acid).
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute the compound using a gradient of increasing organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., based on the UV absorbance of Nirvanol).
-
Collect the fractions containing the purified Nirvanol glucuronide.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization of Nirvanol Glucuronide
Objective: To confirm the identity and purity of the synthesized Nirvanol glucuronide.
Methods:
-
Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ or [M+H]⁺ of Nirvanol glucuronide (m/z 379.1 or 381.1, respectively). High-resolution mass spectrometry can be used to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Expected Result: The NMR spectra will confirm the covalent linkage of the glucuronic acid moiety to the Nirvanol core. Key signals to observe include the anomeric proton of the glucuronic acid and shifts in the signals of the Nirvanol protons adjacent to the site of glucuronidation.
-
-
Enzymatic Hydrolysis:
-
Enzyme: β-glucuronidase.[12]
-
Procedure: Incubate the purified Nirvanol glucuronide with β-glucuronidase at an optimal pH and temperature.[12][13]
-
Expected Result: The reaction should yield Nirvanol, which can be detected by LC-MS or other analytical techniques. This confirms the presence of a β-glucuronide linkage. Note that some N-glucuronides can be resistant to β-glucuronidase hydrolysis.[7]
-
Diagram: Experimental Workflow for Nirvanol Glucuronide Analysis
Caption: Workflow for synthesis and characterization.
Analytical Methods for Detection in Biological Matrices
The detection and quantification of Nirvanol glucuronide in biological samples like urine and plasma are crucial for pharmacokinetic studies.
Sample Preparation
Due to the polar nature of glucuronides, sample preparation often involves protein precipitation followed by direct injection or solid-phase extraction (SPE). For the analysis of the parent compound, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide and measure the total aglycone concentration.[14]
Instrumentation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high selectivity and sensitivity.[15][16]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography with a C18 column is common. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of Nirvanol glucuronide) and monitoring for a specific product ion after collision-induced dissociation.
Conclusion
Nirvanol glucuronide is a key metabolite in the disposition of Nirvanol. While direct experimental data on its physicochemical properties are sparse, a strong understanding can be built upon the known chemistry of Nirvanol and the well-characterized process of glucuronidation. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and analysis of Nirvanol glucuronide, which are essential for advancing our knowledge of the metabolism and pharmacokinetics of this anticonvulsant. Further research to experimentally determine the specific properties of Nirvanol glucuronide is warranted to provide a more complete picture for drug development and safety assessment.
References
- Butler, T. C. (1953). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin, Mesantoin) and of 5-ethyl-5-phenylhydantoin (nirvanol). Journal of Pharmacology and Experimental Therapeutics, 109(4), 340-344.
- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of pharmacology and experimental therapeutics, 230(1), 28–33.
- Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91480, Nirvanol. Retrieved from [Link]
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Wikipedia contributors. (2023, December 13). Nirvanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Hypha Discovery. (2023, December 13). N-glucuronidation: the human element. Retrieved from [Link]
- Sancéau, J. Y., Bélanger, P., Maltais, R., & Poirier, D. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 840-846.
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Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]
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Wikipedia contributors. (2023, October 28). Glucuronidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Liu, Y., & Liu, J. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 12(1), 3-12.
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Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]
- Sim, J. H., Kim, E., & In, S. (2022). Rapid and simple LC–MS/MS determination of urinary ethyl glucuronide, naltrexone, 6β-naltrexol, chlordiazepoxide, and norchlordiazepoxide for monitoring alcohol abuse. Journal of Analytical Science and Technology, 13(1), 6.
- Huppertz, L. M., Degenhardt, F., & Musshoff, F. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug testing and analysis, 14(1), 123–131.
- Agency for Toxic Substances and Disease Registry. (2001). Chapter 7: ANALYTICAL METHODS.
- IMCS. (2016, March 1). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine.
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